molecular formula C26H29N3O3 B2447168 N-[1-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide CAS No. 920118-57-6

N-[1-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2447168
CAS No.: 920118-57-6
M. Wt: 431.536
InChI Key: XAINTRUAHCNPFA-UHFFFAOYSA-N
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Description

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a benzimidazole moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the phenoxyethyl group: The benzimidazole intermediate is then reacted with 2-[5-methyl-2-(methylethyl)phenoxy]ethyl bromide in the presence of a base such as potassium carbonate to form the desired substitution on the benzimidazole ring.

    Introduction of the furan ring: The final step involves the coupling of the furan ring with the benzimidazole derivative through a carboxamide linkage. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide: shares similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-17(2)20-12-11-18(3)16-24(20)32-15-13-29-22-9-6-5-8-21(22)28-25(29)19(4)27-26(30)23-10-7-14-31-23/h5-12,14,16-17,19H,13,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAINTRUAHCNPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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